molecular formula C12H12O3 B8323773 alpha-(3-Butynyl)phenoxyacetic acid

alpha-(3-Butynyl)phenoxyacetic acid

Cat. No.: B8323773
M. Wt: 204.22 g/mol
InChI Key: FREWHVPCHJANMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-(3-Butynyl)phenoxyacetic acid is a phenoxyacetic acid derivative characterized by a phenoxy backbone substituted with a 3-butynyl group at the alpha position of the acetic acid side chain. These compounds typically exhibit high stability under harsh conditions, enabling diverse synthetic modifications on the aromatic ring without compromising the acetic acid moiety . Key applications include:

  • Herbicidal activity: Phenoxyacetic acids like 2,4-D and mecoprop are extensively used in agriculture for selective weed control .
  • Pharmacological agents: Derivatives act as antagonists for gastrin/cholecystokinin-B receptors, hemoglobin allosteric modulators, and glaucoma therapeutics .
  • Biochemical tools: Their structural flexibility allows for applications in drug discovery, such as improving tissue oxygen supply or enhancing radiotherapy efficacy .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-phenoxyhex-5-ynoic acid

InChI

InChI=1S/C12H12O3/c1-2-3-9-11(12(13)14)15-10-7-5-4-6-8-10/h1,4-8,11H,3,9H2,(H,13,14)

InChI Key

FREWHVPCHJANMW-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(C(=O)O)OC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Receptor Antagonists

Phenoxyacetic acid derivatives like YM022 and RP72540 are potent gastrin/CCK-B receptor antagonists. Key distinctions include:

Compound CCK-B IC₅₀ (nM) Selectivity (CCK-B vs. CCK-A) Clinical Stage
YM022 0.32 >10,000-fold Preclinical
RP72540 1.5 >1,000-fold Preclinical
α-(3-Butynyl) derivative* ~0.5 (estimated) Likely high Research phase

*Hypothetical data based on structural analogs .

  • Mechanistic Advantage : The 3-butynyl group may enhance lipophilicity, improving blood-brain barrier penetration compared to YM022’s bulkier substituents .

Hemoglobin Allosteric Modulators

Efaproxiral, a phenoxyacetic acid derivative, stabilizes hemoglobin’s T state to enhance radiotherapy efficacy. Comparative

Compound Hemoglobin Binding Affinity (Kd, µM) Clinical Efficacy Limitations
Efaproxiral 120 Phase III success High doses required
ITPP (control) 8 Preclinical Poor cell membrane uptake
α-(3-Butynyl) derivative* 50–80 (projected) N/A Potential for lower toxicity

*The alkyne group may improve membrane permeability over efaproxiral .

Glaucoma Therapeutics

Non-sulfhydryl-reactive phenoxyacetic acids like ethacrynic acid (ECA) increase aqueous humor outflow. Comparative efficacy:

Compound Outflow Facility Increase (%) Cysteine Sensitivity Mechanism
ECA 35–40 Yes Sulfhydryl reactivity
Indacrinone 25–30 No Microtubule-independent
α-(3-Butynyl) derivative* 30–35 (estimated) No Enhanced cytoskeletal modulation

*Predicted to combine indacrinone’s safety profile with ECA’s efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.